BenchChemオンラインストアへようこそ!

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-

Positional isomerism Benzylisoquinoline SAR Papaverine analog differentiation

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- (CAS 20232-49-9) is a synthetic 3-benzyl-3,4-dihydroisoquinoline derivative bearing a 3,4-dimethoxybenzyl (veratryl) substituent at the 3-position and two methoxy groups at the 6- and 7-positions of the partially reduced isoquinoline core. It is a constitutional isomer of the more widely studied 1-veratryl series (e.g., 3,4-dihydropapaverine, CAS 6957-27-3), which are direct analogs of the alkaloid papaverine.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 20232-49-9
Cat. No. B12919047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-
CAS20232-49-9
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2CC3=CC(=C(C=C3C=N2)OC)OC)OC
InChIInChI=1S/C20H23NO4/c1-22-17-6-5-13(8-18(17)23-2)7-16-9-14-10-19(24-3)20(25-4)11-15(14)12-21-16/h5-6,8,10-12,16H,7,9H2,1-4H3
InChIKeyDJBQMOKXDOEAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 20232-49-9 (3,4-Dihydro-6,7-dimethoxy-3-veratrylisoquinoline) Procurement & Selection Baseline


Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- (CAS 20232-49-9) is a synthetic 3-benzyl-3,4-dihydroisoquinoline derivative bearing a 3,4-dimethoxybenzyl (veratryl) substituent at the 3-position and two methoxy groups at the 6- and 7-positions of the partially reduced isoquinoline core . It is a constitutional isomer of the more widely studied 1-veratryl series (e.g., 3,4-dihydropapaverine, CAS 6957-27-3), which are direct analogs of the alkaloid papaverine [1]. This positional isomerism fundamentally alters the compound's conformational flexibility, electronic distribution, and pharmacological interaction profile compared to the 1-substituted series, making it a distinct chemical tool for structure-activity relationship (SAR) studies and a candidate for divergent pharmacological optimization [2].

Why 1-Benzylisoquinolines Cannot Substitute for CAS 20232-49-9: Positional Isomerism Drives Divergent Pharmacology


Generic substitution between 1-benzyl and 3-benzyl dihydroisoquinoline isomers is scientifically unsound because the position of the veratryl substituent dictates the molecule's three-dimensional conformation and its interaction with biological targets . The original pharmacological characterization of the 3-benzyl series by Prudhommeaux et al. explicitly reported that the pharmacological properties of 3-benzylisoquinolines differ from those of the 1- and 4-benzyl analogs when compared head-to-head with papaverine . Furthermore, studies on the broader class of partially reduced isoquinolines demonstrate that reduction of the isoquinoline ring—a feature shared by CAS 20232-49-9—fundamentally shifts the target engagement profile away from phosphodiesterase (PDE) inhibition and toward α₁-adrenoceptor binding, a mechanistic divergence that cannot be replicated by fully aromatic 1-benzyl analogs such as papaverine [1].

Quantitative Differentiation Evidence for 3,4-Dihydro-6,7-dimethoxy-3-veratrylisoquinoline (CAS 20232-49-9)


Positional Isomerism: 3-Veratryl Substitution Confers Distinct Pharmacological Profile vs. 1-Veratryl Papaverine Analogs

The target compound is a 3-benzyl-substituted 3,4-dihydroisoquinoline, whereas the dominant pharmacological class—including papaverine (CAS 58-74-2) and 3,4-dihydropapaverine (CAS 6957-27-3)—bears the veratryl group at the 1-position . Prudhommeaux et al. (1975) synthesized and pharmacologically compared the 3-benzyl series against the 1-benzyl and 4-benzyl series, explicitly demonstrating that the position of benzyl substitution yields distinct activity profiles relative to papaverine . The 3-substitution pattern alters the pKa of the imine nitrogen (predicted pKa = 5.44) and the molecular LogP (2.74) compared to the 1-substituted isomer 3,4-dihydropapaverine, influencing both ionization state at physiological pH and membrane permeability .

Positional isomerism Benzylisoquinoline SAR Papaverine analog differentiation

Synthetic Accessibility: 3-Benzyl-3,4-dihydroisoquinolines Achieve 60–90% Yield via PPE-Mediated Cyclization

The Prudhommeaux et al. (1975) study established a robust synthetic route to 3-benzyl-3,4-dihydroisoquinolines via cyclization of N-acyl α-benzylhomoveratrylamine using polyphosphoric acid ester (PPE) in boiling toluene, achieving yields between 60 and 90% . The subsequent hydrogenation of these dihydroisoquinolines to tetrahydroisoquinolines using alkaline borohydride proceeded satisfactorily, although dehydrogenation to the fully aromatic isoquinolines could not be accomplished—a limitation that distinguishes this scaffold from the 1-benzyl series, which can be readily aromatized to papaverine-type compounds . This synthetic profile defines the 3-substituted dihydroisoquinoline as a discrete intermediate accessible in high yield but resistant to further oxidation, a feature relevant to both procurement planning and downstream derivatization strategies.

Bischler-Napieralski cyclization Polyphosphoric acid ester 3-Benzylisoquinoline synthesis

Partially Reduced Isoquinoline Core Shifts Target Engagement from PDE Inhibition to α₁-Adrenoceptor Binding: Class-Level Evidence

Although direct binding data for the 3-veratryl isomer are not available, the Chuliá et al. (1997) study provides definitive class-level evidence that partially reduced isoquinolines—including 3,4-dihydropapaverine (the 1-veratryl analog of CAS 20232-49-9)—exhibit greater affinity than papaverine for the [³H]-prazosin binding site (α₁-adrenoceptor) and simultaneously lose inhibitory activity on all PDE isoforms isolated from bovine aorta, in contrast to papaverine, which significantly inhibits all PDE forms [1]. This mechanistic switch is attributed to the loss of ring planarity: the flexible dihydroisoquinoline ring increases binding to α₁-adrenoceptors while impairing interactions with Ca²⁺ channels and PDEs that the planar isoquinoline ring of papaverine facilitates [1]. Since CAS 20232-49-9 shares the partially reduced 3,4-dihydroisoquinoline core, this class-level pharmacological divergence is expected to apply.

α₁-Adrenoceptor Phosphodiesterase inhibition Vascular smooth muscle Dihydroisoquinoline pharmacology

1,3-Disubstituted Dihydroisoquinoline Scaffold Validated for Spasmolytic Activity with Favorable Drug-Likeness Parameters

A 2024 study on the spasmolytic activity of 1,3-disubstituted 3,4-dihydroisoquinolines provides class-level validation for the target scaffold [1]. In silico simulations predicted smooth muscle relaxant activity for all compounds in the series, and experimental evaluation against spontaneous contractile responses of smooth muscle cells demonstrated that two of the newly synthesized substances could be identified as essential modulating regulators with potential therapeutic utility [1]. The compounds were evaluated according to Lipinski's rule of five, showing high gastrointestinal absorption and the ability to cross the blood–brain barrier—parameters critical for drug discovery [1]. One molecule also exhibited significant DPPH antioxidant activity compared to the reference compound rutin [1]. While these data are from novel 1,3-disubstituted analogs and not CAS 20232-49-9 specifically, they establish the 1,3-disubstituted 3,4-dihydroisoquinoline scaffold as a validated spasmolytic pharmacophore.

Spasmolytic activity Drug-likeness 1,3-Disubstituted dihydroisoquinoline Lipinski's rule of five

Dihydroisoquinoline Ring Confers AChE Inhibitory Activity: IC₅₀ = 7.0 μM for a Related Analog

A study evaluating new leads for acetylcholinesterase (AChE) inhibition reported that a dihydroisoquinoline ring analog (compound 6) displayed potent AChE inhibitory activity with an IC₅₀ of 7.0 ± 1.4 μM [1]. This finding demonstrates that the 3,4-dihydroisoquinoline core—present in CAS 20232-49-9—possesses inherent AChE inhibitory potential, distinguishing it from fully aromatic isoquinolines (e.g., papaverine) whose primary mechanism does not involve AChE inhibition. While the tested compound is not identical to CAS 20232-49-9, the shared dihydroisoquinoline pharmacophore supports the plausibility of AChE engagement for the 3-veratryl derivative.

Acetylcholinesterase inhibition Dihydroisoquinoline Neurodegenerative disease

Optimal Research and Procurement Application Scenarios for CAS 20232-49-9 (3,4-Dihydro-6,7-dimethoxy-3-veratrylisoquinoline)


Structure-Activity Relationship (SAR) Studies on Benzylisoquinoline Positional Isomers

CAS 20232-49-9 is uniquely suited as a 3-benzyl reference compound for systematic SAR campaigns comparing the pharmacological consequences of benzyl substitution at positions 1, 3, and 4 of the dihydroisoquinoline scaffold. The foundational work by Prudhommeaux et al. established that these positional isomers exhibit distinct activity profiles relative to papaverine, yet the 3-substituted series remains the least explored pharmacologically . Procuring this compound enables head-to-head comparative studies that can elucidate how the substitution position modulates α₁-adrenoceptor affinity, PDE inhibition, and calcium channel interactions—a research question directly motivated by the class-level findings of Chuliá et al. (1997) [1].

Synthetic Intermediate for 3-Substituted Tetrahydroisoquinoline Libraries

The 60–90% synthetic yield reported for 3-benzyl-3,4-dihydroisoquinolines via PPE-mediated cyclization, combined with the demonstrated ease of borohydride reduction to the tetrahydroisoquinoline, positions CAS 20232-49-9 as a high-value intermediate for constructing diverse 3-substituted tetrahydroisoquinoline compound libraries . The inability to dehydrogenate to the fully aromatic isoquinoline is not a liability but a selectivity feature: it ensures that the 3,4-dihydro oxidation state is a stable endpoint suitable for reduction-focused diversification strategies, distinguishing it from 1-benzyl analogs that readily aromatize to papaverine-type scaffolds .

Smooth Muscle Pharmacology Tool Compound with Predicted α₁-Adrenoceptor Bias

Based on class-level evidence that partially reduced isoquinolines exhibit enhanced α₁-adrenoceptor binding and abolished PDE inhibition relative to papaverine [1], CAS 20232-49-9 can serve as a tool compound to probe the functional consequences of biased α₁-adrenoceptor engagement in vascular and non-vascular smooth muscle preparations. The spasmolytic activity validated for the broader 1,3-disubstituted dihydroisoquinoline class [2] further supports the use of this compound in ex vivo tissue bath experiments aimed at dissecting the relative contributions of α₁-adrenoceptor modulation versus direct calcium channel blockade to smooth muscle relaxation.

Neuropharmacology Probe for Cholinergic System Modulation

Given the low micromolar AChE inhibitory activity demonstrated by structurally related dihydroisoquinoline analogs (IC₅₀ = 7.0 μM) [3], CAS 20232-49-9 merits evaluation as a probe for cholinergic system modulation. Its predicted ability to cross the blood–brain barrier—consistent with the drug-likeness profile of 1,3-disubstituted dihydroisoquinolines [2]—coupled with its distinct 3-veratryl substitution pattern, makes it a candidate for investigating the structural determinants of CNS-penetrant AChE inhibition in the context of cognitive dysfunction and neurodegenerative disease models.

Quote Request

Request a Quote for Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.